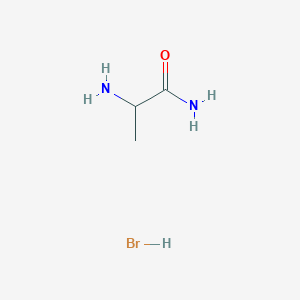

2-aminopropanamide;hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminopropanamide;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O.BrH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYAVGTZKLGIZPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Aminopropanamide Hydrobromide

Strategic Approaches to 2-Aminopropanamide (B1330713) Hydrobromide Synthesis

The creation of 2-aminopropanamide hydrobromide and its derivatives can be achieved through several synthetic routes, each with distinct advantages and applications. These methods range from traditional solution-phase chemistry to more advanced solid-phase and one-pot protocols.

Conventional Solution-Phase Synthesis Routes

Conventional solution-phase synthesis remains a fundamental approach for producing 2-aminopropanamide hydrobromide. A common method involves the amidation of (S)-2-aminopropanoic acid (L-alanine), followed by the formation of the hydrobromide salt. This process typically begins with the activation of the carboxylic acid group of a protected amino acid, followed by reaction with an amine. For instance, N-protected α-amino acids can be amidated using thionyl chloride (SOCl₂) to form an acyl chloride, which then reacts with ammonia (B1221849) to yield the corresponding amide. rsc.org Subsequent deprotection and treatment with hydrobromic acid under anhydrous conditions afford the final hydrobromide salt. Temperature control, often between 0–5°C, is crucial to minimize racemization and ensure the enantiomeric purity of the final product.

Another established solution-phase method is reductive amination. This involves the condensation of a suitable aldehyde, such as 4-(3-fluorobenzyloxy)benzaldehyde, with L-alaninamide hydrochloride in the presence of a reducing agent. A base like triethylamine (B128534) is often added to deprotonate the ammonium (B1175870) salt, facilitating the nucleophilic attack of the amine on the aldehyde's carbonyl group. The resulting imine intermediate is then reduced to yield the desired product.

The "Group-Assisted Purification (GAP)" chemistry offers a modern twist to solution-phase synthesis, aiming to simplify purification by avoiding chromatography and recrystallization. nih.gov This strategy involves using a protecting group that facilitates the purification of intermediates by simple extraction, thereby reducing solvent usage and waste. nih.gov

| Method | Key Reagents | Typical Conditions | Key Features |

| Amidation of Alanine (B10760859) | L-alanine, Thionyl chloride, Ammonia, Hydrobromic acid | 0–5°C to minimize racemization | Direct conversion of the amino acid to the amide hydrobromide. rsc.org |

| Reductive Amination | Aldehyde, L-alaninamide HCl, Reducing agent, Triethylamine | 20–35°C | Forms a C-N bond through an imine intermediate. |

| GAP Chemistry | N-phosphonyl chloride auxiliary | 90°C, with 4 Å molecular sieves | Simplifies purification by avoiding chromatography. nih.gov |

Solid-Phase Peptide Synthesis (SPPS) Techniques and Advancements

Solid-Phase Peptide Synthesis (SPPS) provides a highly efficient and controlled method for assembling peptides, including those containing 2-aminopropanamide moieties. bachem.com In SPPS, the C-terminus of an amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise manner. bachem.comcore.ac.uk This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. bachem.com

The choice of resin is critical in SPPS. Polystyrene (PS) resins, cross-linked with divinylbenzene (B73037) (DVB), are commonly used. csic.es The resin must swell appropriately in the solvents used during synthesis to ensure efficient reaction kinetics. csic.es For example, PS resins swell well in dichloromethane (B109758) (CH₂Cl₂), a common solvent for the initial coupling steps. csic.es

The synthesis cycle in SPPS involves repetitive steps of Nα-protecting group cleavage, washing, coupling of the next protected amino acid, and further washing. bachem.com The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is frequently used and is removed with a base, typically piperidine (B6355638). csic.es After the desired peptide sequence is assembled, the peptide is cleaved from the resin. bachem.com For producing peptide amides, resins like the Rink amide resin are employed, which upon cleavage with an acid such as trifluoroacetic acid (TFA), yield the C-terminal amide. researchgate.net

| Technique | Key Components | Process | Advantage |

| Fmoc-based SPPS | Polystyrene or PEG resin, Fmoc-protected amino acids, Coupling reagents (e.g., DIC/HOBt), Cleavage cocktail (e.g., TFA) | Stepwise addition of amino acids on a solid support, followed by cleavage. bachem.comcsic.es | Simplified purification and potential for automation. bachem.com |

| Rink Amide Resin | Specialized resin for amide synthesis | Peptide is assembled on the resin and cleaved to yield a C-terminal amide. researchgate.net | Direct synthesis of peptide amides. researchgate.net |

One-Pot Synthetic Protocols in Aminopropanamide Derivatization

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by combining multiple reaction steps in a single vessel, thereby avoiding the isolation and purification of intermediates. nih.gov A notable one-pot method for the synthesis of β-amino alcohol derivatives from amides involves a cascade process of C–H bond hydroxylation at the benzylic α-carbon, followed by the reduction of the amide functional group. nih.gov This process can utilize molecular oxygen as an oxidant and a reducing agent like sodium bis(2-methoxyethoxy)aluminum hydride. nih.gov

Another one-pot approach for amide synthesis involves the activation of carboxylic acids with thionyl chloride, followed by the addition of an amine. rsc.org This method is effective even with sterically hindered amines and can be performed in the presence of acid-sensitive groups with high retention of stereochemical integrity. rsc.org Multi-component reactions also represent a powerful one-pot strategy. For instance, 2-aminopyrrole derivatives can be synthesized in a one-pot cascade reaction of arylglyoxal monohydrates, 1,1-enediamines, and 2-hydroxynaphthalene-1,4-dione in ethanol, offering good yields and operational simplicity. ynu.edu.cn

| One-Pot Strategy | Key Transformations | Reagents | Outcome |

| Cascade Hydroxylation/Reduction | α-hydroxylation and amide reduction | O₂, Sodium bis(2-methoxyethoxy)aluminum hydride | Synthesis of β-amino alcohols from amides. nih.gov |

| Amidation via Acyl Chloride | Carboxylic acid activation and amination | Thionyl chloride, Amine | Direct synthesis of amides from carboxylic acids. rsc.org |

| Multi-component Cascade | Cascade reaction of multiple starting materials | Arylglyoxal monohydrates, 1,1-enediamines, 2-hydroxynaphthalene-1,4-dione | Synthesis of complex heterocyclic derivatives. ynu.edu.cn |

Heterogeneous Reduction Conditions in Aminopropanamide Derivative Synthesis

The reduction of amides to amines is a crucial transformation in organic synthesis. While stoichiometric reducing agents like lithium aluminum hydride are effective, catalytic hydrogenation using molecular hydrogen represents a greener alternative. nih.gov Heterogeneous catalysts are particularly attractive for industrial applications due to their ease of separation and reusability. diva-portal.org

Historically, amide hydrogenation required harsh conditions, such as high temperatures (around 250°C) and pressures (200-300 bar) with catalysts like copper chromite. nih.gov More recent advancements have led to the development of more efficient heterogeneous catalysts that operate under milder conditions. For example, a ruthenium-on-cerium oxide ([Ru/CeO₂]) catalyst has been shown to be active for the hydrogenation of primary amides in water without the need for additives. nih.gov The mechanism often involves the initial hydrogenation of the amide to a hemiaminal intermediate, which can then undergo either C-O cleavage to form an amine or C-N cleavage to yield an alcohol and a lower amine. nih.gov

| Catalyst System | Reaction Conditions | Selectivity |

| Copper Chromite | ~250°C, 200-300 bar H₂ | C-O cleavage to form amines. nih.gov |

| [Ag/γ-Al₂O₃] with KOt-Bu | Milder conditions | C-N cleavage. nih.gov |

| [Ru/CeO₂] | Mild conditions, water as solvent | C-N cleavage for primary amides. nih.gov |

Derivatization Reactions of 2-Aminopropanamide Hydrobromide

The functional groups of 2-aminopropanamide hydrobromide, namely the primary amine and the amide, provide reactive sites for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Alkylation Reactions of Amine Functionalities

The primary amine group of 2-aminopropanamide is a nucleophile and can readily undergo alkylation reactions. A powerful method for the asymmetric alkylation of alaninamide derivatives involves the use of a chiral auxiliary, such as pseudoephenamine. nih.gov In this approach, the alaninamide is first converted into an imine (specifically a pivaldimine), which is then deprotonated to form a chiral enolate. This enolate reacts with an electrophile (an alkyl halide), with the diastereoselectivity of the reaction being controlled by the chiral auxiliary. nih.gov High diastereomeric ratios are often achieved, and the auxiliary can be subsequently removed under mild hydrolysis conditions to yield the α-alkylated α-amino acid or its corresponding ester. nih.gov This method is versatile and compatible with a range of electrophiles. nih.gov

| Alkylation Method | Key Features | Substrate | Outcome |

| Asymmetric Alkylation with Chiral Auxiliary | Use of pseudoephenamine, formation of a pivaldimine, high diastereoselectivity. | Pseudoephenamine alaninamide pivaldimine. nih.gov | Quaternary α-methyl α-amino acids. nih.gov |

Acylation Reactions and Amide Bond Formation

The formation of an amide bond is a cornerstone of organic and medicinal chemistry, crucial for the synthesis of peptides, pharmaceuticals, and other biologically active molecules. nih.govnsf.gov The primary amine of 2-aminopropanamide hydrobromide is a nucleophile that can readily participate in acylation reactions to form new amide linkages.

Standard amide bond formation protocols typically involve the activation of a carboxylic acid, which then reacts with the amine. nsf.gov Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form activated esters that are more reactive towards amines and help minimize side reactions. A protocol for amide coupling has been developed that involves the in situ formation of acyl fluorides, which then react with amines at elevated temperatures. This method has proven effective for coupling sterically hindered substrates and electron-deficient amines where standard methods may fail. rsc.org

Another approach involves the rearrangement of reactive nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides to facilitate amide bond formation. nih.gov This method is applicable to the synthesis of primary, secondary, and tertiary amides and demonstrates good functional group tolerance, allowing for the N-acylation of unprotected amino acids. nih.gov The reaction proceeds through the in situ generation of an N-hydroxybenzotriazole activated ester, which avoids the need for external, and potentially hazardous, activating agents. nih.gov

The choice of solvent can also play a critical role in the efficiency of amide bond formation. While traditional solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) are common, greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and even water are being explored. nsf.gov For instance, the use of amphiphilic reagents like EDC·HCl in aqueous nanomicelles can significantly accelerate amide coupling reactions. nsf.gov

Table 1: Selected Methods for Amide Bond Formation

| Method | Activating Agent/Reagent | Key Features |

| Carbodiimide Coupling | EDC, DCC with HOBt or NHS | Widely used, versatile for many substrates. |

| Acyl Fluoride Formation | In situ from carboxylic acid | Effective for sterically hindered and electron-deficient amines. rsc.org |

| Nitrile Imine Rearrangement | N-2-nitrophenyl hydrazonyl bromides | Mild, rapid, and avoids external activating agents. nih.gov |

| Aqueous Nanomicelles | EDC·HCl in aqueous surfactant | Green chemistry approach, accelerated reaction rates. nsf.gov |

Reductive Amination Strategies

Reductive amination, or reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. masterorganicchemistry.com This reaction involves the initial formation of an imine or iminium ion from an amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This strategy offers a more controlled way to alkylate amines compared to direct alkylation with alkyl halides, which can often lead to over-alkylation. masterorganicchemistry.com

For a primary amine like that in 2-aminopropanamide, reductive amination with an aldehyde or ketone would yield a secondary amine. The reaction can be carried out in a one-pot fashion. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common because they are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) can also be used, sometimes in specialized solvents like 2,2,2-trifluoroethanol (B45653) (TFE) to enhance reactivity and yield. organic-chemistry.org

Research has shown that reductive amination can be achieved under various conditions, including catalyst-free protocols. For example, a simple and convenient procedure for the reductive alkylation of primary and secondary amines uses sodium borohydride in TFE without any catalyst. organic-chemistry.org This method is applicable to a wide range of substrates and offers high yields and chemoselectivity under neutral conditions. organic-chemistry.org For more challenging substrates, Lewis acids like Ti(OiPr)₄ can be used to activate the carbonyl group towards imine formation. organic-chemistry.org

Table 2: Common Reagents for Reductive Amination

| Reducing Agent | Typical Substrates | Key Characteristics |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Selectively reduces imines/iminium ions in the presence of carbonyls. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | A milder and often preferred alternative to NaBH₃CN. masterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Often used with additives or in specific solvents like TFE to control reactivity. organic-chemistry.org |

| Catalytic Hydrogenation | H₂ with Pd, Ni, or Ru catalyst | Can be used for imine reduction; various catalysts are available. organic-chemistry.orgresearchgate.net |

Coupling Reactions for Extended Structures (e.g., Suzuki Coupling)

To build more complex molecules from the 2-aminopropanamide core, carbon-carbon bond-forming reactions are essential. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for creating C(sp²)–C(sp²) bonds, typically between an aryl or vinyl halide and an organoboron compound, catalyzed by a palladium complex. fishersci.co.uklibretexts.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acid reagents. fishersci.co.uk

For a derivative of 2-aminopropanamide to participate in a Suzuki coupling, it would first need to be functionalized with either a halide (or triflate) or a boronic acid (or ester). For example, if the N-terminus were acylated with a halobenzoic acid, the resulting molecule could be coupled with a variety of aryl or vinyl boronic acids to introduce new carbon-based substituents. The catalytic system for Suzuki coupling typically consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. libretexts.org The choice of ligand is crucial and can significantly impact the reaction's efficiency. researchgate.net

The scope of the Suzuki reaction has expanded to include various electrophilic partners beyond halides, such as sulfonyl fluorides. nih.gov This allows for the coupling of a wider range of substrates. Microwave irradiation has also been employed to accelerate Suzuki coupling reactions, making it a valuable tool for high-throughput synthesis. nih.gov

Specific Bond Cleavage Reactions (e.g., C–S Bond Cleavage)

The selective cleavage of specific bonds is a critical tool in organic synthesis for the modification and functionalization of molecules. The cleavage of carbon-sulfur (C–S) bonds is particularly relevant in the synthesis of various organic compounds. chemistryviews.org

A metal-free method for C–S bond cleavage has been developed to access β-aminopropanamide and acrylamide (B121943) derivatives. chemistryviews.org This process uses Selectfluor as an "F+" reagent to convert N-substituted 3-methylthiopropanamides into either N-substituted acrylamides or, in the presence of an amine, into N-substituted β-aminopropanamides in moderate to good yields. chemistryviews.org Mechanistic studies suggest the reaction proceeds through a thionium (B1214772) intermediate or a sulfoxide. chemistryviews.org

Visible-light-mediated catalysis offers another approach to C–S bond cleavage. For instance, silver(II)-ligand complexes can be used for the controlled oxidative cleavage of benzyl (B1604629) thiols to yield carbonyl compounds like aldehydes or ketones. nih.gov While challenging due to the often uncontrollable nature of singlet oxygen reactions, this method provides a selective pathway for C-S bond scission. nih.gov These strategies could be applied to derivatives of 2-aminopropanamide containing thioether functionalities to achieve further molecular diversification.

Protecting Group Chemistry in Aminopropanamide Synthesis

In the multi-step synthesis of complex molecules derived from 2-aminopropanamide, the use of protecting groups is often essential to ensure chemoselectivity. libretexts.orgorganic-chemistry.org Protecting groups temporarily mask a reactive functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. organic-chemistry.org

Amine Protecting Group Strategies (e.g., Boc Deprotection)

The primary amine of 2-aminopropanamide is nucleophilic and often requires protection during synthesis. libretexts.org Carbamates are the most common class of protecting groups for amines. masterorganicchemistry.com

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in non-peptide chemistry. jk-sci.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk The Boc group is stable under many reaction conditions but can be easily removed under acidic conditions, a process known as deprotection. fishersci.co.uk Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) are commonly used for Boc deprotection. jk-sci.commasterorganicchemistry.com The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. jk-sci.commasterorganicchemistry.com

Other common amine protecting groups include:

Carboxybenzyl (Cbz or Z): Introduced using benzyl chloroformate (CbzCl), it is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). masterorganicchemistry.comucalgary.ca

Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine. masterorganicchemistry.commasterorganicchemistry.com

Table 3: Common Amine Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition |

| tert-Butoxycarbonyl | Boc | Boc₂O | Strong acid (e.g., TFA) jk-sci.commasterorganicchemistry.com |

| Carboxybenzyl | Cbz, Z | Benzyl Chloroformate | Catalytic Hydrogenolysis masterorganicchemistry.comucalgary.ca |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) masterorganicchemistry.commasterorganicchemistry.com |

Carboxylic Acid and Ester Protecting Group Manipulations

While 2-aminopropanamide itself has a primary amide, synthetic routes starting from the corresponding amino acid (alanine) or involving modification of the amide would necessitate strategies for protecting the carboxylic acid functionality. The most common way to protect a carboxylic acid is by converting it into an ester. slideshare.net

Methyl and Ethyl Esters: These are simple to form via Fischer esterification (reacting the carboxylic acid with the alcohol in the presence of an acid catalyst). They are typically removed by saponification, which involves hydrolysis with a base like sodium hydroxide, followed by acidification. ucalgary.calibretexts.org

Benzyl Esters (Bn): These are useful because they can be cleaved under neutral conditions via catalytic hydrogenolysis, the same method used for Cbz group removal. ucalgary.calibretexts.org This makes them compatible with base-sensitive substrates.

tert-Butyl Esters: These esters are stable to base but are cleaved under acidic conditions, similar to the Boc group. libretexts.org This allows for the simultaneous deprotection of a Boc-protected amine and a tert-butyl ester-protected carboxylic acid.

The selection of an ester protecting group is dictated by the stability of other functional groups in the molecule to the required deprotection conditions. slideshare.net For instance, if a molecule contains a base-labile group, saponification would be avoided, and a benzyl or tert-butyl ester might be a better choice.

Chiral Synthesis and Stereochemical Control

The stereochemical integrity of a molecule is paramount in fields such as medicinal chemistry and materials science. 2-Aminopropanamide, existing as (S)- and (R)-enantiomers (L- and D-alaninamide, respectively), provides a readily available source of chirality for asymmetric synthesis.

Chiral building blocks, often derived from the "chiral pool" of naturally occurring molecules like amino acids, are fundamental to the efficient synthesis of enantiomerically pure compounds. nih.govnih.gov 2-Aminopropanamide serves as such a building block, where its chiral center is incorporated into the final target molecule. nih.gov The amino and amide functionalities offer versatile handles for a variety of chemical transformations, including peptide synthesis and the formation of heterocyclic structures. luxembourg-bio.com The use of amino acids as chiral building blocks is a well-established strategy for establishing key stereocenters in the total synthesis of natural products and other bioactive molecules. nih.gov

Asymmetric induction is the process where a chiral center in a molecule influences the creation of a new stereocenter, leading to the preferential formation of one diastereomer over another. wikipedia.orgyoutube.com When 2-aminopropanamide is used as a chiral auxiliary, it is temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.orgwikipedia.orgnih.gov For example, the chiral center of an alaninamide derivative can direct the approach of a nucleophile to a carbonyl group, leading to the formation of a new stereocenter with a predictable configuration. wikipedia.org This strategy is widely employed in asymmetric aldol (B89426) reactions, alkylations, and Diels-Alder reactions using auxiliaries like Evans' oxazolidinones or pseudoephedrine amides. wikipedia.orgwikipedia.org The effectiveness of the induction depends on the proximity of the existing chiral center to the reaction site and the ability to form a rigid transition state. wikipedia.org

Representative examples of chiral auxiliaries used in asymmetric synthesis:

| Chiral Auxiliary | Type of Reaction | Diastereoselectivity | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Aldol Reactions, Alkylations | High | wikipedia.orgwikiwand.com |

| Pseudoephedrine Amides | Alkylations | High | wikipedia.org |

| Camphorsultam | Michael Additions, Claisen Rearrangements | High | wikipedia.org |

Maintaining the stereochemical integrity of 2-aminopropanamide during catalytic transformations is crucial for its application as a chiral building block. In many reactions, such as peptide bond formation, care must be taken to avoid racemization at the stereocenter. nih.gov The use of specific coupling reagents and reaction conditions can minimize this loss of stereochemical purity. rsc.org In other transformations, such as certain nucleophilic substitution reactions, the reaction mechanism itself can dictate the stereochemical outcome. For instance, an SN2 reaction proceeds with an inversion of stereochemistry, while mechanisms involving neighboring group participation can lead to retention of configuration. libretexts.orgreddit.com The amide group of 2-aminopropanamide or a derivative can potentially act as a neighboring group, influencing the stereochemical outcome of a reaction at the chiral center.

Kinetic resolution is a powerful technique for separating a racemic mixture into its constituent enantiomers. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipases are a class of enzymes that are particularly effective for the kinetic resolution of racemic esters and amides through enantioselective hydrolysis or acylation. mdpi.comnih.gov

In a typical lipase-catalyzed kinetic resolution of racemic 2-aminopropanamide or its derivatives, the enzyme would selectively catalyze the hydrolysis of one enantiomer of an ester precursor, leaving the unreacted ester enriched in the other enantiomer. mdpi.com For example, lipases like Pseudomonas cepacia lipase (B570770) (PCL) have shown high enantioselectivity in the hydrolysis of racemic esters. nih.gov The efficiency of the resolution is often expressed by the enantiomeric ratio (E), with high E values indicating excellent separation.

Examples of Lipase-Catalyzed Kinetic Resolutions:

| Substrate | Lipase | Reaction | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Racemic α-methyl-β-propiothiolactone | Pseudomonas cepacia lipase (PCL) | Hydrolysis | >95% ee(S) | nih.gov |

The demand for large libraries of peptides for drug discovery and other biological applications has driven the development of high-throughput and parallel synthesis methodologies. nih.govnih.govspringernature.com Solid-phase peptide synthesis (SPPS) is the cornerstone of these approaches, where a peptide chain is assembled on a solid support. luxembourg-bio.compacific.edu

2-Aminopropanamide, as alaninamide, is a common building block in these synthetic strategies. pacific.edu Automated peptide synthesizers can perform the repetitive cycles of deprotection and coupling required to build peptide chains, allowing for the parallel synthesis of numerous different peptides. mdpi.com Techniques like the "tea-bag" method or the use of microreactors with radiofrequency tags have further enhanced the efficiency of parallel synthesis. nih.gov These high-throughput methods enable the rapid generation of peptide libraries that can be screened for desired biological activities.

Key Features of High-Throughput Peptide Synthesis:

| Feature | Description |

|---|---|

| Solid-Phase Synthesis (SPPS) | The peptide is assembled on a solid resin support, simplifying purification. pacific.edu |

| Automation | Robotic systems perform the repetitive synthesis steps, increasing speed and reproducibility. mdpi.com |

| Parallel Synthesis | Multiple, distinct peptides are synthesized simultaneously in separate reaction vessels. nih.gov |

| Combinatorial Libraries | Large collections of peptides with systematic variations are created for screening purposes. nih.gov |

Chemical Reactivity, Reaction Mechanisms, and Kinetics of 2 Aminopropanamide Systems

Mechanistic Investigations of Aminopropanamide Reactions

The chemical behavior of 2-aminopropanamide (B1330713), also known as alaninamide, is characterized by the presence of two key functional groups: a primary amine (-NH₂) and a primary amide (-CONH₂). These groups dictate the molecule's reactivity, allowing it to participate in a variety of organic reactions. The hydrobromide salt form, 2-aminopropanamide hydrobromide, ensures stability and enhances water solubility, but the reactive species in the described mechanisms is typically the free base, 2-aminopropanamide.

The primary amine group of 2-aminopropanamide contains a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows it to participate in nucleophilic substitution reactions, particularly SN2 (bimolecular nucleophilic substitution) reactions with suitable electrophiles like primary alkyl halides.

The SN2 mechanism is a single-step, concerted process. The nucleophile (the amine) attacks the electrophilic carbon atom from the side opposite to the leaving group. This "backside attack" leads to the simultaneous formation of a new carbon-nitrogen bond and the breaking of the carbon-halogen bond. nih.gov The reaction proceeds through a transition state where both the nucleophile and the leaving group are partially bonded to the carbon atom. nih.govrsc.org This mechanism results in an inversion of stereochemistry at the electrophilic carbon center. nih.gov

For 2-aminopropanamide, the reaction with an alkyl halide (e.g., bromoethane) would proceed as follows:

The lone pair of the nitrogen atom of the amino group attacks the partially positive carbon atom of the bromoethane.

Simultaneously, the bromide ion is expelled as the leaving group.

An initial salt is formed, which is then deprotonated to yield the N-alkylated 2-aminopropanamide.

A critical aspect of this reaction is the potential for multiple substitutions. The product of the initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine. This increased nucleophilicity can lead to a subsequent reaction with another molecule of the alkyl halide, forming a tertiary amine, and potentially even a quaternary ammonium (B1175870) salt if excess alkyl halide is used. nih.gov To favor monosubstitution and obtain the primary amine product, a large excess of the amine relative to the alkyl halide is typically employed. chinesechemsoc.orgorganic-chemistry.org

| Reactant 1 | Reactant 2 | Mechanism | Key Features | Product Type |

| 2-Aminopropanamide | Primary Alkyl Halide | SN2 | Concerted, Backside Attack, Inversion of Stereochemistry | N-Alkyl-2-aminopropanamide |

| N-Alkyl-2-aminopropanamide | Primary Alkyl Halide | SN2 | Product is more nucleophilic than reactant | N,N-Dialkyl-2-aminopropanamide |

Electrophilic addition reactions are characteristic of compounds containing carbon-carbon double or triple bonds (π bonds). researchgate.net In these reactions, an electrophile breaks the π bond and forms two new sigma (σ) bonds. nih.gov 2-Aminopropanamide is a saturated molecule and lacks such π bonds in its carbon skeleton. Therefore, it does not undergo electrophilic addition reactions in the typical sense.

However, the term can sometimes be used more broadly to describe the reaction of the nucleophilic amino group with an electrophile. For instance, the amino group can react with carbonyl compounds (aldehydes and ketones) in a nucleophilic addition to the carbonyl carbon. This reaction is initiated by the attack of the nitrogen's lone pair on the electrophilic carbonyl carbon, but it is classified as a nucleophilic addition, not an electrophilic addition to a C=C bond. Similarly, the reaction with an acid halide is a nucleophilic acyl substitution.

The amino group of 2-aminopropanamide can be transformed into a good leaving group, enabling it to participate in elimination reactions. The most notable of these is the Hofmann elimination, which is a method for converting amines into alkenes. This reaction proceeds via an E2 (bimolecular elimination) mechanism.

The Hofmann elimination involves a three-step process:

Exhaustive Methylation: The amine is treated with an excess of methyl iodide (CH₃I). The primary amine acts as a nucleophile and undergoes repeated SN2 reactions with methyl iodide until a quaternary ammonium iodide salt is formed.

Formation of Hydroxide Salt: The quaternary ammonium iodide is then treated with silver oxide (Ag₂O) and water. The silver oxide facilitates the replacement of the iodide ion with a hydroxide ion, forming a quaternary ammonium hydroxide.

Elimination: The quaternary ammonium hydroxide salt is heated (typically 100-200 °C), which induces an E2 elimination. The hydroxide ion acts as a base, abstracting a proton from a β-carbon (a carbon adjacent to the carbon bearing the nitrogen group). This leads to the formation of an alkene, water, and the expulsion of a neutral tertiary amine as the leaving group.

A key feature of the Hofmann elimination is its regioselectivity. The reaction preferentially forms the least substituted alkene, a product known as the "Hofmann product". This is in contrast to many other elimination reactions that follow Zaitsev's rule to produce the most substituted, and thus more stable, alkene. The preference for the Hofmann product is attributed to the steric bulk of the large quaternary ammonium leaving group, which makes the protons on the least sterically hindered β-carbon more accessible to the base.

| Step | Reagents | Intermediate/Product | Mechanism | Key Feature |

| 1. Exhaustive Methylation | Excess Methyl Iodide (CH₃I) | Quaternary Ammonium Iodide | SN2 | Conversion of amine to a good leaving group precursor. |

| 2. Anion Exchange | Silver Oxide (Ag₂O), Water | Quaternary Ammonium Hydroxide | Precipitation | Formation of the active base for elimination. |

| 3. Elimination | Heat | Alkene + Tertiary Amine | E2 | Formation of the least substituted alkene (Hofmann Rule). |

The functional groups of 2-aminopropanamide can undergo both oxidation and reduction.

Oxidation: The primary amino group is susceptible to oxidation. The product of the oxidation depends on the oxidizing agent used and the structure of the amine.

With strong oxidizing agents like potassium permanganate (KMnO₄), primary amines can be oxidized through a series of intermediates.

Reaction with peroxy acids (like m-CPBA) can lead to the formation of nitroso compounds, which can be further oxidized to nitro compounds. For primary amines with no α-hydrogens, the reaction stops at the hydroxylamine stage.

The amide group is generally resistant to oxidation under mild conditions.

Reduction: The amide functional group in 2-aminopropanamide can be reduced. This typically requires a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). The reduction of a primary amide yields a primary amine. In the case of 2-aminopropanamide, this reaction would convert the amide group into an amino group, resulting in the formation of 1,2-diaminopropane. This transformation involves the conversion of the carbonyl group (C=O) into a methylene (B1212753) group (CH₂).

| Reaction Type | Functional Group | Reagent | General Product |

| Oxidation | Primary Amine | Peroxy Acids (e.g., m-CPBA) | Nitroso/Nitro compounds |

| Oxidation | Primary Amine | Potassium Permanganate (KMnO₄) | Varies (potential for C-N cleavage) |

| Reduction | Amide | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |

While the C–S bond cleavage mediated by N-Bromosuccinimide (NBS) is specific to sulfur-containing amino acids like cysteine, analogous bond cleavage reactions can occur in 2-aminopropanamide, particularly involving the C-C and C-N bonds of the amide group under certain conditions. Amides are generally stable due to resonance, but their bonds can be cleaved through specific activation strategies.

C–N Bond Cleavage: The amide C–N bond is robust but can be cleaved. This is a fundamental step in amide hydrolysis, which can be catalyzed by acid or base, although it typically requires harsh conditions. More advanced methods involve metal catalysis or enzymatic action. For instance, certain transition metal complexes can coordinate to the amide, activating it for cleavage. Oxidative C-N bond cleavage can also be achieved using reagents like iodine in the presence of an acyl chloride.

C–C Bond Cleavage: Cleavage of the Cα-carbonyl bond in amides is less common but can be achieved. Some synthetic methodologies have been developed for the transformation of amides into nitriles, which involves both C-C and C-N bond cleavage. This often requires specific reagents that can activate the amide in a unique way, sometimes involving the formation of reactive intermediates like α-nitroso species. The Hofmann rearrangement, which converts primary amides to amines with one less carbon, is a classic example of a reaction involving C-C bond migration and subsequent C-N bond formation, effectively cleaving the original carbonyl carbon from the molecule.

2-Aminopropanamide, possessing a primary amino group, is a key building block in the synthesis of larger molecules through the formation of new amide bonds. This is most famously demonstrated in peptide synthesis. The formation of a peptide bond is a condensation reaction, where the amino group of one amino acid (or an amino amide like 2-aminopropanamide) attacks the carboxylic acid group of another, resulting in the elimination of a water molecule.

In biological systems, this process is catalyzed by ribosomes and requires energy, which is supplied by ATP. In laboratory synthesis, the carboxylic acid group must first be "activated" to make it more electrophilic and facilitate the attack by the amine.

The general mechanism involves:

Activation of the Carboxyl Group: The carboxylic acid is converted into a more reactive derivative, such as an acyl chloride, an anhydride, or an active ester. In biological systems and some synthetic strategies, this involves the formation of an acyl-adenylate or acylphosphate intermediate at the expense of ATP.

Nucleophilic Attack: The lone pair of the amino group of 2-aminopropanamide attacks the activated carbonyl carbon.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Collapse of the Intermediate: The tetrahedral intermediate collapses, expelling the leaving group (e.g., chloride, a carboxylate, or a phosphate group) and forming the new amide (peptide) bond. A final deprotonation step yields the neutral amide product.

This fundamental reaction allows for the stepwise assembly of peptide chains, where 2-aminopropanamide can be incorporated at the N-terminus or within the chain after conversion of its amide to a carboxylic acid.

Tautomerism Studies in Related Heterocyclic Systems

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a critical concept in understanding the reactivity of many organic molecules. clockss.org While 2-aminopropanamide itself is acyclic, studying tautomerism in related heterocyclic systems containing similar functional groups (amino, imino, amide) provides valuable insight into its potential electronic and reactive behavior. In many nitrogen-containing heterocycles, amino-imino tautomerism is a key consideration. rsc.org

The position of the tautomeric equilibrium is influenced by a combination of factors including the inherent stability of the tautomers, the nature of the solvent, and the electronic properties of substituents on the ring. researchgate.netquimicaorganica.org For instance, in solution, 2-amino-substituted six-membered heterocycles preferentially exist in the amino form rather than the imino tautomer. quimicaorganica.org However, the balance can be shifted. Theoretical and experimental studies on 2-aminopyrroles have shown that while the amino form is generally more stable, the presence of electron-withdrawing groups on the amino nitrogen can favor the imino tautomer. researchgate.net The solvent also plays a crucial role; solvents capable of acting as hydrogen bond acceptors tend to favor the amino tautomer. researchgate.net This phenomenon is not dictated by the solvent's dipole moment alone but can be influenced by its average electric polarizability. researchgate.net

Table 1: Factors Influencing Tautomeric Equilibrium in Heterocyclic Systems

| Factor | Description | Effect on Amino-Imino Equilibrium | Example System |

|---|---|---|---|

| Substituent Effects | Electron-withdrawing or -donating groups attached to the heterocyclic ring or the exocyclic nitrogen. | Electron-withdrawing groups on the amino nitrogen can stabilize the imino form. | Substituted 2-aminopyrroles researchgate.net |

| Solvent Properties | The ability of the solvent to form hydrogen bonds or its general polarity. | Hydrogen-bond accepting solvents (e.g., DMSO) tend to favor the more polar amino tautomer. researchgate.net | 2-aminopyrroles in chloroform vs. water researchgate.net |

| Aromaticity | The relative aromatic character of the heterocyclic ring in each tautomeric form. | The equilibrium often favors the tautomer that better preserves the aromaticity of the ring system, though this is not the sole determining factor. quimicaorganica.org | 2-hydroxypyridine exists as 2-pyridone quimicaorganica.org |

| Physical State | Whether the compound is in the solid state, in solution, or in the gas phase. | Intermolecular forces, such as hydrogen bonding in the crystal lattice, can lock the molecule into a specific tautomeric form that may differ from the dominant form in solution. | Benzothiazole derivatives rsc.org |

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides a quantitative understanding of the rates and energy changes associated with the chemical transformations of 2-aminopropanamide systems.

The derivatization of 2-aminopropanamide can occur at its primary amino group or the amide functionality. The rate of these reactions is governed by several key factors that influence the reactivity of the nucleophilic and electrophilic partners. The primary amine is a potent nucleophile, readily reacting with electrophiles such as acyl chlorides, anhydrides, or carbonyl compounds.

Key determinants include the nucleophilicity of the amine, the electrophilicity of the reaction partner, steric hindrance around the reaction centers, solvent effects, temperature, and the presence of catalysts. For reactions involving the amino group, the pH of the medium is a critical parameter. In highly acidic conditions (low pH), the amine is protonated to form a non-nucleophilic ammonium salt, which significantly slows or halts the reaction. lumenlearning.comlibretexts.org Conversely, at high pH, while the amine is a free nucleophile, the concentration of acid catalyst, which may be required to activate the electrophile (e.g., a carbonyl group), can be too low. lumenlearning.comlibretexts.org Consequently, many derivatization reactions, such as imine formation, exhibit a maximum rate at a mildly acidic pH (around 4-5). lumenlearning.com

Table 2: Key Determinants of Reaction Rates in Aminopropanamide Derivatization

| Determinant | Description | Impact on Reaction Rate |

|---|---|---|

| pH/Acidity | Concentration of H⁺ in the reaction medium. | Optimal rate is often achieved at a specific pH (e.g., ~5 for imine formation) to balance amine nucleophilicity and electrophile activation. lumenlearning.com |

| Steric Hindrance | Spatial bulk of substituents near the reacting centers of the aminopropanamide or the electrophile. | Increased steric hindrance generally decreases the reaction rate by impeding the approach of reactants. |

| Solvent | The medium in which the reaction is conducted. | Polar aprotic solvents can accelerate SN2 reactions, while protic solvents can solvate reactants and influence transition state stability. |

| Temperature | The average kinetic energy of the reacting molecules. | Increasing temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation barrier. |

| Leaving Group Ability | The stability of the group that is displaced during a substitution reaction. | A better (more stable) leaving group leads to a faster reaction rate. |

Consider the acid-catalyzed reaction of 2-aminopropanamide with an aldehyde to form an imine. This is a multi-step process involving nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to yield the final product. libretexts.orglibretexts.org The energy profile would show two main peaks corresponding to the transition states for the addition and elimination steps, with a valley in between representing the carbinolamine intermediate. savemyexams.com The relative heights of these peaks (the activation energies for each step) determine which step is rate-limiting.

Table 3: Features of a Hypothetical Reaction Energy Profile for Aminopropanamide Reaction

| Feature | Description | Significance |

|---|---|---|

| Reactants | The starting materials (e.g., 2-aminopropanamide and an aldehyde). | The initial energy level on the profile. |

| Transition State (TS) | The highest energy point of a reaction step; an unstable, transient species where bonds are partially broken and formed. | The energy of the TS determines the activation energy of the step. savemyexams.com |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | A higher Ea corresponds to a slower reaction rate. The step with the highest Ea is the rate-determining step. youtube.com |

| Intermediate | A species that is a product of one step and a reactant for the next; corresponds to a local energy minimum (a valley) on the profile. | Represents a temporarily stable species formed during the reaction (e.g., a carbinolamine). savemyexams.com |

| Products | The final species formed (e.g., an imine and water). | The final energy level on the profile. The difference between reactant and product energy is the overall enthalpy change (ΔH). |

Intermediates and Transition States in Aminopropanamide Chemistry

Understanding the structure and stability of intermediates and transition states is fundamental to elucidating reaction mechanisms involving 2-aminopropanamide.

The reaction of the primary amino group of 2-aminopropanamide with aldehydes or ketones is a classic example of nucleophilic addition, leading to the formation of an imine (also known as a Schiff base). masterorganicchemistry.com This transformation proceeds through a key intermediate, a carbinolamine, and is typically acid-catalyzed. libretexts.orglibretexts.org

The mechanism involves several distinct steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the amino group attacks the electrophilic carbonyl carbon. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. libretexts.org This intermediate is an amino alcohol.

Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.orglibretexts.org

Elimination of Water: The lone pair on the adjacent nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion. libretexts.org

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen to yield the neutral imine product and regenerate the acid catalyst. libretexts.org

The stability and rate of formation of the imine are highly dependent on pH control, as noted previously. lumenlearning.com The carbinolamine intermediate is generally unstable and readily eliminates water under acidic conditions to form the more stable C=N double bond of the imine.

Table 4: Mechanism of Imine Formation from an Aminopropanamide

| Step | Process | Key Species |

|---|---|---|

| 1 | Nucleophilic addition of the primary amine to the carbonyl group. | Zwitterionic addition product |

| 2 | Proton transfer to form a neutral intermediate. | Carbinolamine libretexts.orglibretexts.org |

| 3 | Protonation of the hydroxyl group by an acid catalyst. | Protonated carbinolamine |

| 4 | Elimination of water to form a cation. | Iminium ion libretexts.orglibretexts.org |

| 5 | Deprotonation to yield the final product. | Imine (Schiff Base) masterorganicchemistry.com |

In certain bromination reactions, particularly those carried out in dimethyl sulfoxide (DMSO) as a solvent, sulfoxide-derived species can act as key intermediates. While direct bromination of an unactivated C-H bond on the alaninamide backbone is difficult, reactions involving functional group transformations can proceed via sulfoxide intermediates. For example, the reaction of N-bromosuccinimide (NBS) in DMSO is a common method for generating bromohydrins from alkenes, where DMSO plays a role beyond that of a simple solvent. acs.org

In some contexts, DMSO can be activated and serve as a reactant. For instance, in the presence of an activating agent like triflic anhydride (Tf₂O), DMSO can be converted into an electrophilic sulfonium species. This species can then participate in subsequent reactions. acs.org In the context of bromination, a plausible pathway involves the reaction between a bromide source and DMSO to generate a brominating agent. It has been proposed that in certain copper-catalyzed brominations using alkyl bromides in DMSO, an intermediate is formed from the reaction of the alkyl bromide with DMSO, which then generates a dimethylsulfonium bromide or a related species that acts as the effective electrophilic bromine source. beilstein-journals.org Although not directly documented for 2-aminopropanamide, such mechanisms suggest that in bromination reactions conducted in DMSO, transient sulfonium or sulfoxide intermediates could be involved in the delivery of the bromine electrophile or in side reactions.

Table of Mentioned Compounds

Carbanionic and Cationic Intermediate Analysis

The structure of 2-aminopropanamide features two key sites for the formation of reactive intermediates: the α-carbon, positioned between the amino and amide groups, and the nitrogen atom of the amino group. Deprotonation at the α-carbon can lead to a carbanionic intermediate, while protonation or other electrophilic attacks on the amino group can generate cationic species.

Carbanionic Intermediates: The α-Carbanion

The formation of a carbanion on the α-carbon of 2-aminopropanamide would involve the removal of a proton by a strong base. The acidity of this α-proton is a critical factor. While not as acidic as the protons α to two carbonyl groups, the α-proton of an amide is significantly more acidic than a standard alkane proton due to the electron-withdrawing nature of the adjacent carbonyl group. This allows for the formation of a resonance-stabilized enolate-like intermediate.

However, the presence of the adjacent amino group introduces a competing electronic effect. The nitrogen atom is electron-donating, which can destabilize the negative charge of the carbanion through an inductive effect. This is in contrast to the resonance stabilization provided by the carbonyl group. Computational studies on the acidity of α-protons in cyclic dipeptides have shown that the pKa of the α-proton of an alanine (B10760859) residue is in the range of 22.6–22.7. nih.gov This relatively high pKa suggests that a very strong base would be required to generate the corresponding carbanion in significant concentrations.

Kinetic and computational studies on cyclic peptides have also highlighted the enhanced acidity of prolyl α-protons compared to other amino acid residues, attributing this to stereoelectronic effects. nih.gov While 2-aminopropanamide is not cyclic, these findings underscore the subtle structural influences on α-proton acidity. For 2-aminopropanamide, the inductive destabilization from the amino group likely makes the formation of the α-carbanion less favorable compared to a simple propanamide.

Table 1: Estimated pKa Values of α-Protons in Amide Systems

| Compound | Functional Groups Influencing α-Proton | Estimated pKa |

| Propanamide | Amide | ~30-35 |

| Alaninamide (2-Aminopropanamide) | Amide, Amino | ~22-23 |

| Malonamide | Two Amide Groups | ~12-14 |

Cationic Intermediates: Protonation and Fragmentation

Cationic intermediates of 2-aminopropanamide are more readily accessible, primarily through protonation of the amino group. In the hydrobromide salt form, the amino group already exists in its protonated, ammonium state. Further reactions or analysis, particularly in the gas phase as studied by mass spectrometry, can provide insights into the behavior of these cationic species.

The basicity of the amino group in 2-aminopropanamide is a key determinant of its propensity to form and maintain a positive charge. While alkylamines are generally basic, the adjacent amide group in 2-aminopropanamide reduces the basicity of the amino group through an inductive electron-withdrawing effect. masterorganicchemistry.comchemistrysteps.com Amides themselves are significantly less basic than amines because the lone pair on the nitrogen is delocalized by resonance with the carbonyl group. libretexts.orglibretexts.org

Mass spectrometry studies of protonated amino acids and peptides offer a window into the fragmentation pathways of these cationic species. Collision-induced dissociation (CID) of protonated oligoalanines (polymers of alanine, the amino acid corresponding to 2-aminopropanamide) reveals that the primary fragmentation pathway involves cleavage of the amide bond. nih.gov This process leads to the formation of b- and y-type fragment ions, which are themselves cationic intermediates.

For instance, the fragmentation of protonated trialanine demonstrates the sequential loss of amino acid residues, a process driven by the stability of the resulting oxazolone and peptide/amino acid fragments. nih.gov High-resolution mass spectrometry studies on protonated α-amino acids have further detailed the complex fragmentation patterns, identifying previously unreported fragment ions and clarifying their chemical identities. nih.govscispace.com

Table 2: Common Cationic Fragments Observed in Mass Spectrometry of Alanine-Containing Peptides

| Fragment Type | Description | General Structure |

| b-ion | N-terminal fragment resulting from amide bond cleavage. | R-CO⁺ |

| y-ion | C-terminal fragment resulting from amide bond cleavage. | H₂N⁺-CHR-CO-... |

| a-ion | Formed by the loss of CO from a b-ion. | R-C⁺=O |

| [M+H]⁺ | The protonated parent molecule. | [H₂N-CH(CH₃)-CONH₂ + H]⁺ |

This table represents generalized fragmentation patterns observed for peptides containing alanine residues. The specific fragmentation of protonated 2-aminopropanamide would yield analogous smaller fragments.

Catalysis in the Chemistry of 2 Aminopropanamide and Its Derivatives

Transition Metal Catalysis

Transition metals are pivotal in modern organic synthesis, enabling a wide array of chemical transformations. Derivatives of 2-aminopropanamide (B1330713) are frequently employed in conjunction with metals like palladium, rhodium, and copper to achieve high efficiency and selectivity in complex reactions.

Palladium-Catalyzed Reactions (e.g., C–H Functionalization, Coupling Reactions)

Palladium catalysis is a cornerstone of C–H functionalization, a field dedicated to the direct conversion of carbon-hydrogen bonds into new chemical bonds. This approach offers a more atom-economical and efficient alternative to traditional synthetic methods. In this context, derivatives of 2-aminopropanamide, particularly as mono-N-protected amino acid (MPAA) ligands, play a crucial role in promoting and directing these transformations. wikipedia.orgnih.gov

Palladium-catalyzed reactions often proceed through various catalytic cycles, such as Pd(0)/Pd(II) or Pd(II)/Pd(IV) pathways. rsc.orgsnnu.edu.cn For instance, in a Pd(0)/Pd(II) cycle, the process may begin with the oxidative addition of a Pd(0) catalyst to an organohalide, followed by C–H activation via a concerted metalation-deprotonation (CMD) mechanism to form a Pd(II) intermediate. snnu.edu.cn Subsequent reductive elimination yields the final product and regenerates the Pd(0) catalyst. snnu.edu.cn Alternatively, a Pd(II)/Pd(0) cycle can start with the C–H cleavage step to generate a Pd(II) intermediate, which then undergoes further reactions. snnu.edu.cn

Research has shown that MPAA ligands, including those derived from alaninamide, can stabilize dimeric palladium(II) complexes that are important for C–H functionalization. nih.gov These ligands have been proposed to bind to the palladium center through κ²-(N,O) coordination, creating a rigid structure that can effectively relay chirality from the ligand to a prochiral substrate during the C–H activation step. nih.govrsc.org The development of these ligands has been instrumental in achieving enantioselective activation of both C(sp²)–H and C(sp³)–H bonds. wikipedia.org

Detailed research findings on palladium-catalyzed reactions are summarized in the table below.

| Reaction Type | Catalyst System | Directing Group/Ligand | Key Findings | Ref. |

| C–H Arylation | Pd(OAc)₂ | Pyridine (B92270) derivatives | Achieved ortho-acetoxylation of various pyridine derivatives with PhI(OAc)₂ as the oxidant. | nih.gov |

| C–H Olefination | Pd(II)/Pd(IV) or Pd(0)/Pd(II) | N-(alkyl)pyrimidin-2-amine | A highly regioselective method for C5-olefination of the pyrimidine (B1678525) core. | rsc.org |

| C–H Iodination | Pd(OAc)₂ | Amide | The proposed mechanism involves amide-directed C–H activation, oxidation to Pd(IV), and C–I bond-forming reductive elimination. | nih.gov |

| Transannular C–H Arylation | Pd Complex | Amine | Leverages the boat conformation of alicyclic amines for selective C–H activation remote to the nitrogen atom. | nih.gov |

| Aerobic Oxidative Arylation | Pd(II) | Mono-N-Boc-L-valine (MPAA) | MPAA ligands support the aerobic oxidative arylation of phenylacetic acid derivatives with aryltrifluoroborates. | nih.gov |

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation is a powerful method for the synthesis of chiral molecules, which are of immense importance in the pharmaceutical and fine chemical industries. sigmaaldrich.com This process relies on the use of a chiral catalyst, typically a rhodium complex coordinated to a chiral ligand, to selectively produce one enantiomer of a product.

Chiral ligands derived from amino acids, including 2-aminopropanamide, are highly effective in these reactions. The inherent chirality of the amino acid is transferred to the ligand, creating a chiral environment around the rhodium center that dictates the stereochemical outcome of the hydrogenation. tcichemicals.com

A notable application is the asymmetric hydrogenation of β-cyanocinnamic esters, which provides an efficient route to important chiral γ-aminobutyric acid (GABA) derivatives like (S)-Pregabalin and (R)-Baclofen. rsc.org In these systems, hydrogen bonding between the ligand and the substrate can play a crucial role in achieving high enantioselectivity. rsc.org P-chirogenic phosphine (B1218219) ligands, which have a stereogenic center at the phosphorus atom, have also been successfully employed in rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid derivatives, leading to the industrial production of L-DOPA. tcichemicals.com

| Substrate Type | Catalyst/Ligand System | Product | Key Findings | Ref. |

| Functionalized Olefins | Rh-TangPhos | Chiral Alkanes | TangPhos, a P-chiral bisphospholane ligand, is highly efficient for hydrogenating α-dehydroamino acids and enamides. | sigmaaldrich.com |

| Dehydroamino Acid Derivatives | Rh-DIPAMP | L-DOPA | The P-chirogenic ligand DIPAMP enabled industrial-scale synthesis with high enantioselectivity (up to 96% ee). | tcichemicals.com |

| β-Cyanocinnamic Esters | Rhodium complex with H-bond donor ligand | Chiral β-Cyano Esters | Achieved excellent enantioselectivities (up to 99% ee) with the assistance of a single hydrogen bond in a specific position. | rsc.org |

Copper-Catalyzed Transformations

Copper catalysis has emerged as a cost-effective and versatile tool for a variety of organic transformations, including the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. nih.govduke.edu These reactions are often used to synthesize nitrogen-containing heterocycles and other biologically important molecules. nih.gov

Copper-catalyzed reactions involving derivatives of 2-aminopropanamide can proceed through several pathways, including multi-component cascade reactions. researchgate.net For example, copper has been used to catalyze the three-component reaction of cyanamides, amines, and diaryliodonium triflates to produce guanidines under mild conditions. researchgate.net Another significant application is the synthesis of α-ketoamides, which are valuable building blocks for antiviral drugs. chemrxiv.org Copper-catalyzed methods allow for the synthesis of α-ketoamides from various starting materials like vinyl azides or aryl methyl ketones. chemrxiv.orgresearchgate.net

| Reaction Type | Catalyst System | Reactants | Product | Ref. |

| Amination of Vinyl Azides | CuI / O₂ | Vinyl azides, N,N-dialkylacylamides | α-Ketoamides | researchgate.net |

| Multi-component Cascade | Copper catalyst | Cyanamides, diaryliodonium triflates, propargylamine | Polysubstituted 2-aminoimidazoles | researchgate.net |

| Three-component Reaction | Copper catalyst | Cyanamides, amines, diaryliodonium triflates | Guanidines | researchgate.net |

| Synthesis of α-Ketoamides | CuBr | Aryl methyl ketones, secondary amines | α-Ketoamides | chemrxiv.org |

Ligand Design and Chiral Ligand Development

The success of asymmetric catalysis heavily relies on the design and synthesis of effective chiral ligands. Amino acids like 2-aminopropanamide are ideal starting materials for chiral ligand synthesis due to their natural chirality, low cost, and wide availability. wikipedia.org

Mono-N-Protected Amino Acids as Ligands

Mono-N-protected amino acids (MPAAs) are a class of bifunctional ligands that have revolutionized palladium-catalyzed C–H functionalization. wikipedia.org By protecting the amino group of an amino acid, a ligand is created that can coordinate to a metal center through both the deprotonated amide nitrogen and a carboxylate oxygen. nih.gov

This κ²-(N,O) coordination is believed to create a rigid, well-defined catalytic species. nih.govrsc.org The active catalyst is often proposed to be a monomeric Pd(II)-MPAA complex. nih.gov The N-protecting group, typically an acyl group, is not merely a passive spectator; it actively participates in the C–H activation step, often through a concerted metalation-deprotonation (CMD) mechanism. nih.govuva.es This "ligand-assisted" C–H activation significantly accelerates the reaction rate. nih.govuva.es

The development of MPAA ligands has enabled the enantioselective functionalization of a wide range of C–H bonds, showcasing their importance in complex organic synthesis. wikipedia.org

| Ligand Type | Key Structural Feature | Application | Ref. |

| MPAA (Mono-protected amino acid) | N-acyl protected amino acid | Pd-catalyzed enantioselective C–H activation. | wikipedia.org |

| MPAQ (Mono-protected amino quinoline) | Bidentate quinoline-based ligand | Functionalization of β-methylene C–H bonds in aliphatic amides. | wikipedia.org |

| MPAO (Mono-protected amino oxazoline) | Oxazoline-based ligand | C(sp³)–H arylation and borylation. | wikipedia.org |

| MPAAThio (Mono-protected aminoalkyl thioether) | Thioether-containing ligand | Olefination and arylation of free carboxylic acids and amines. | wikipedia.org |

Chiral Phosphine Ligands (e.g., P-Chirogenic Phosphines)

Chiral phosphine ligands are among the most important and widely used ligands in transition metal-catalyzed asymmetric reactions. tcichemicals.comnih.gov Their ability to coordinate strongly with metals like rhodium, ruthenium, and palladium makes them highly effective in reactions such as asymmetric hydrogenation and cross-coupling. ambeed.com

These ligands are generally categorized into two classes: those with chirality on the carbon backbone and P-chirogenic ligands, which have a stereogenic center directly on the phosphorus atom. tcichemicals.com Many backbone-chiral ligands, such as BINAP and DuPhos, are synthesized using chiral starting materials, where amino acids or their derivatives can serve as the source of chirality. tcichemicals.com

P-chirogenic phosphines, exemplified by DIPAMP, were pivotal in the early development of asymmetric hydrogenation. tcichemicals.com The use of a DIPAMP-Rh catalyst system enabled the first industrial-scale asymmetric synthesis of the anti-Parkinson's drug L-DOPA. tcichemicals.com The design of these ligands often involves complex, multi-step syntheses, but their high performance in terms of enantioselectivity and catalytic activity justifies the effort. nih.gov The development of β-aminophosphine derivatives, which can be prepared from amino acids, has also provided a valuable class of ligands and organocatalysts for asymmetric synthesis. rsc.org

| Ligand Class | Example(s) | Key Feature | Typical Application | Ref. |

| Backbone Chirality | BINAP, DuPhos, DIOP | Chirality resides in the carbon framework connecting the phosphorus atoms. | Asymmetric hydrogenation, cross-coupling. | tcichemicals.comambeed.com |

| P-Chirogenic | DIPAMP, TangPhos | The phosphorus atom itself is a stereogenic center. | Rh-catalyzed asymmetric hydrogenation of olefins. | sigmaaldrich.comtcichemicals.com |

| β-Aminophosphine | Dipeptide-based phosphines | Contain both an amino group and a phosphine group. | Pd-catalyzed allylic substitutions, Cu-catalyzed 1,4-additions. | rsc.org |

| Atropisomeric Bisphosphine | C3-TunePhos | Possess a sterically hindered axis of rotation, leading to chirality. | Ru-catalyzed asymmetric hydrogenation of β-keto esters. | sigmaaldrich.com |

Bipyridine and Substituted Pyridine Ligands

Bipyridine and substituted pyridine derivatives are a cornerstone class of N-donor ligands in transition-metal catalysis, prized for their ability to form stable chelate complexes with a variety of metal centers. researchgate.net These ligands play a crucial role in modulating the electronic properties and steric environment of the catalytic metal, thereby influencing the reactivity, selectivity, and efficiency of the reaction. researchgate.netnih.gov The substitution pattern on the pyridine rings, particularly at the 6 and 6'-positions, can significantly alter the coordination abilities of the ligand. researchgate.net

In the realm of palladium catalysis, complexes featuring substituted pyridine ligands have demonstrated high efficacy. For instance, an array of Pd(II) complexes with 4-substituted pyridine ligands has been shown to be effective catalysts for cross-coupling reactions, with many achieving excellent yields. nih.gov The electronic nature of the substituent on the pyridine ring can tune the properties of the resulting metal complex. nih.gov Similarly, nickel-catalyzed reductive couplings of 2-halopyridines, which proceed efficiently without external ligands, are thought to be facilitated by the in-situ formation of a nickel-bipyridine complex where the product acts as a ligand. mdpi.com

These catalytic systems, employing bipyridine and pyridine-based ligands with metals like palladium and nickel, are adept at facilitating reactions such as cross-couplings and C-H activation. mdpi.com While direct studies on 2-aminopropanamide are not extensively detailed, the functional groups of this molecule (an amine and an amide) make it a suitable substrate for transformations where such catalysts have proven effective, including the synthesis of complex aminated bipyridines and related structures. nih.gov

Table 1: Examples of Catalytic Systems Using Pyridine-Based Ligands

| Catalyst/Metal | Ligand Type | Reaction Type | Potential Application for Aminopropanamide |

| Pd(II) | 4-Substituted Pyridines | Cross-Coupling | Functionalization of potential aryl-substituted derivatives. |

| NiCl₂·6H₂O | 2,2'-Bipyridine (product) | Reductive Homocoupling | Synthesis of bipyridine-containing peptide mimics. |

| Pd(OAc)₂ | Piperazine | Homocoupling of Bromopyridines | Creation of complex heterocyclic structures from derivatized 2-aminopropanamide. mdpi.com |

Bifunctional Catalysts in Asymmetric Synthesis

Asymmetric catalysis is essential for producing enantiomerically pure compounds, and bifunctional catalysts represent a sophisticated strategy for achieving high levels of stereocontrol. These catalysts possess two distinct active sites—typically a Lewis acid and a Lewis base, or a Brønsted acid and a Brønsted base—that work in concert to activate both the nucleophile and the electrophile in a single, organized transition state. This dual activation mechanism often leads to exceptional reactivity and enantioselectivity. nih.gov

A notable advancement in this area is the development of confined imidodiphosphorimidate (IDPi) catalysts. nih.gov These strong, chiral Brønsted acids have been successfully used for the catalytic asymmetric synthesis of unprotected β²-amino acids. nih.gov The process involves the reaction of bis-silyl ketene (B1206846) acetals with an aminomethyl ether equivalent. nih.gov The catalyst protonates the silylated ether, generating a cationic methylene (B1212753) iminium ion within the chiral anionic pocket of the catalyst. This ion pair then reacts with the ketene acetal, with the chiral environment of the catalyst directing the facial approach to furnish the product with high enantioselectivity. nih.gov The method is highly practical, allowing for the synthesis of various β²-amino acids in high yield and purity, with a simple workup and the potential for catalyst recovery. nih.gov

While this specific method yields β-amino acids, the underlying principle of using a powerful chiral bifunctional catalyst to control the stereochemical outcome of a reaction involving amino acid precursors is directly relevant to the asymmetric synthesis of 2-aminopropanamide derivatives. nih.govcapes.gov.br Such strategies could be adapted for enantioselective alkylations or other modifications at the α-carbon of 2-aminopropanamide.

Biocatalysis and Enzyme-Mediated Transformations

Enzymes offer a powerful and environmentally benign alternative to traditional chemical catalysts for the synthesis of chiral compounds. Their remarkable chemo-, regio-, and stereoselectivity, combined with their ability to operate under mild reaction conditions (ambient temperature and pressure, neutral pH), make them ideal for transformations of sensitive molecules like amino acid derivatives. mdpi.com

Lipase-Catalyzed Desymmetrization and Kinetic Resolution

Lipases are among the most versatile enzymes in biocatalysis, widely employed for the kinetic resolution of racemic mixtures. mdpi.com Kinetic resolution is a process where one enantiomer of a racemate reacts faster than the other in the presence of a chiral catalyst (the enzyme), allowing for the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting one. Lipases are particularly effective in catalyzing the stereoselective acylation of amines and alcohols. researchgate.net

The kinetic resolution of racemic amides bearing amino groups has been successfully achieved using lipases. For example, Candida antarctica lipase (B570770) B (CAL-B) has demonstrated exceptional performance in the N-acylation of cis- and trans-2-aminocyclohexanecarboxamides, which are structurally analogous to 2-aminopropanamide. researchgate.net In these resolutions, CAL-B can exhibit very high enantioselectivity (E > 200), selectively acylating one enantiomer and leaving the other untouched, allowing both to be recovered in high enantiomeric excess (ee). researchgate.net The choice of enzyme is critical, as other lipases like Pseudomonas cepacia lipase or Candida antarctica lipase A may show lower selectivity or even an opposite enantiopreference for the same substrate. researchgate.net

Beyond kinetic resolution, lipases can also be used for the desymmetrization of meso compounds, where a prochiral molecule is converted into a chiral one. rsc.org This approach was successfully used to convert a meso dimethanolic cis-aziridine into its monoacetylated product in excellent yield and enantiomeric purity. rsc.org These established lipase-catalyzed methods hold significant promise for the efficient production of enantiomerically pure 2-aminopropanamide and its derivatives.

Table 2: Lipase-Catalyzed N-Acylation of rac-2-aminocyclohexanecarboxamide (rac-4) researchgate.net

| Entry | Enzyme | Time (h) | Conversion (%) | ee of Unreacted Amine (%) | ee of Acylated Product (%) | Enantioselectivity (E) |

| 1 | CAL-B | 2 | 47 | 88 | >99 | >200 |

| 2 | Lipase PS | 2 | 56 | 5 | 4 | 1 ± 0.1 |

| 3 | Lipase PS-C II | 2 | 3 | 2 | 73 | 10 ± 0.4 |

| 4 | CAL-A | 2 | 1 | - | 66 | 6 ± 0.1 |

Metal Ion-Catalyzed Amino Group Transfer

Metal ions are crucial cofactors in many enzymatic reactions, playing fundamental roles in catalysis. They can act as Lewis acids to polarize bonds, stabilize negative charges that develop during a reaction, or facilitate redox processes. In the context of amino acid metabolism, metal ion-dependent enzymes are common.

The structural analysis of enzymes like sphingomyelinase D from spider venom reveals a well-defined catalytic site where a magnesium ion (Mg²⁺) is essential for activity. nih.gov This metal ion is coordinated by several acidic residues (glutamate and aspartate) and water molecules, creating an environment that stabilizes the substrate and the transition state during hydrolysis. nih.gov The catalytic mechanism involves general acid-base catalysis facilitated by nearby histidine residues, but the coordination to the Mg²⁺ ion is key to the enzyme's function. nih.gov

While sphingomyelinase D catalyzes hydrolysis rather than amino group transfer, the principles of metal ion coordination and transition state stabilization are broadly applicable. Amino transferase enzymes, for instance, often utilize pyridoxal-5'-phosphate (PLP) as a cofactor, which in turn chelates a metal ion. The metal ion helps to stabilize the Schiff base intermediate formed between the amino acid and PLP, facilitating the subsequent tautomerization and transfer of the amino group. The design of synthetic peptide-based sensors for metal ions also leverages the specific coordination properties of amino acid residues. nih.gov Therefore, metal ion catalysis, either within an enzyme active site or in a biomimetic catalyst, represents a key strategy for transformations involving the amino group of 2-aminopropanamide.

Photocatalysis in Aminopropanamide Derivative Synthesis

Photocatalysis has recently emerged as a powerful and versatile tool in organic synthesis, allowing for the activation of stable molecules under exceptionally mild conditions using visible light. cam.ac.uk This approach avoids the need for harsh reagents or high temperatures, which is particularly advantageous for modifying complex and sensitive molecules like amino acid derivatives, as it minimizes the risk of side reactions or racemization of chiral centers. cam.ac.ukrsc.org